Cas no 865-34-9 (Lithium methoxide)

Lithium methoxide structure
Lithium methoxide structure
Productnaam:Lithium methoxide
CAS-nummer:865-34-9
MF:CH4LiO
MW:38.9828605651855
MDL:MFCD00036357
CID:93315
PubChem ID:24882243

Lithium methoxide Chemische en fysische eigenschappen

Naam en identificatie

    • Lithium methoxide
    • Methanol, lithium salt
    • Lithium methanolate
    • Methanol, lithium salt (1:1)
    • Lithium methoxide, 2.20 M solution in methanol, SpcSeal
    • lithium hydroxide monohydrate
    • lithium methoxide solution
    • lithium methylate
    • LITHIUMMETHOXID
    • Lithiummethoxide,min.
    • Methoxylithium
    • LIOME
    • liom
    • lithium methylat
    • Lithium methoxide, pure, 2.2M (10 wt%) solution in methanol, AcroSeal(R)
    • LiOCH3
    • LITHIUMMETHOXIDE
    • KSC491A5L
    • JILPJDVXYVTZDQ-UHFFFAOYSA-N
    • TRA0040719
    • LS60290
    • Q1226073
    • Lithium methoxide (6CI, 7CI)
    • Methanol, lithium salt (8CI, 9CI)
    • Lithium methoxide,98%
    • MFCD00036357
    • lithium;methanolate
    • Lithium methoxide 10% solution in methanol
    • 865-34-9
    • NS00079872
    • AKOS015840118
    • BCP29450
    • Lithium Methoxide (ca.10% in Methanol)
    • Lithium methanolate;Methanol, lithium salt
    • Lithium methanolate; Lithium methylate; Methoxylithium
    • Lithium methylate solution
    • s11669
    • L0304
    • EINECS 212-737-7
    • DTXSID00890529
    • MDL: MFCD00036357
    • Inchi: 1S/CH4O.Li/c1-2;/h2H,1H3;
    • InChI-sleutel: GLXCXYZWVRLFFY-UHFFFAOYSA-N
    • LACHT: [Li].OC

Berekende eigenschappen

  • Exacte massa: 38.03440
  • Monoisotopische massa: 38.03439315g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 3
  • Aantal draaibare bindingen: 0
  • Complexiteit: 4.8
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • Oppervlakte lading: 0
  • XLogP3: nothing
  • Topologisch pooloppervlak: 23.1

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 0.817 g/mL at 25 °C
  • Smeltpunt: 500°C
  • Kookpunt: 64.6 °C
  • Vlampunt: Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • Oplosbaarheid: Soluble in methanol.
  • Stabiliteit/houdbaarheid: Stable, but reacts violently with water. Highly flammable. Store under dry inert gas.
  • PSA: 23.06000
  • LogboekP: 0.04670
  • Gevoeligheid: Moisture Sensitive
  • Kleur/vorm: 1.0 M in methanol
  • Oplosbaarheid: Not determined

Lithium methoxide Beveiligingsinformatie

Lithium methoxide Douanegegevens

  • Douanegegevens:

    United Statescustoms code:

    2905199090

    Summary:

    HTS:2905199090.Saturated Monohydric Acyclic Alcohols And Their Derivatives, Nesoi.Rate general: 3.7%13/.Rate special: Free (A,AU,BH,CA,CL,CO,E,IL,J,JO,K,KR,MA,MX,OM,P,PA,PE,SG)

Lithium methoxide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23136-50g
Lithium methoxide
865-34-9 97%
50g
¥471 2023-09-15
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H35457-500g
Lithium methoxide
865-34-9 98%
500g
¥980.00 2022-05-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L812412-25g
Lithium methoxide
865-34-9 98%
25g
¥139.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L812412-500g
Lithium methoxide
865-34-9 98%
500g
¥1,629.00 2022-10-10
abcr
AB120821-500 g
Lithium methoxide, 10% in methanol; .
865-34-9 10%
500 g
€156.00 2023-07-20
TRC
L246545-5g
Lithium methoxide
865-34-9
5g
$ 125.00 2022-06-04
Cooke Chemical
A5261312-100G
Lithium methoxide
865-34-9 99.9%metalsbasis
100g
RMB 695.20 2025-02-21
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H28394-25g
Lithium methoxide
865-34-9 99%
25g
¥88 2023-09-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005495-100g
Lithium methoxide
865-34-9 98%
100g
¥375 2024-05-21
Cooke Chemical
A5261212-25G
Lithium methoxide
865-34-9 98%
25g
RMB 111.20 2025-02-21

Lithium methoxide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 23 °C
Referentie
The Deazidoalkoxylation: Sequential Nucleophilic Substitutions with Diazidated Diethyl Malonate
Biallas, Phillip; et al, Journal of Organic Chemistry, 2019, 84(3), 1654-1663

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium cyanoborohydride
2.1 -
3.1 -
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 3

Reactievoorwaarden
1.1 -
2.1 -
3.1 Catalysts: Butyllithium
Referentie
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Productiemethode 4

Reactievoorwaarden
1.1 -
2.1 Catalysts: Methyllithium
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 5

Reactievoorwaarden
1.1 -
2.1 Catalysts: Butyllithium
Referentie
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Productiemethode 6

Reactievoorwaarden
1.1 -
2.1 -
3.1 -
4.1 Catalysts: Butyllithium
Referentie
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Butyllithium
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 8

Reactievoorwaarden
1.1 -
2.1 Reagents: Sodium cyanoborohydride
3.1 -
4.1 -
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: Butyllithium
Referentie
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: Butyllithium
Referentie
Reaction of n-, sec-, and tert-butyllithium with dimethoxyethane (DME): a correction
Fitt, John J.; et al, Journal of Organic Chemistry, 1984, 49(1), 209-10

Productiemethode 11

Reactievoorwaarden
1.1 -
2.1 Catalysts: 1-Hexyn-1-yllithium
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium cyanoborohydride
2.1 -
3.1 -
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 13

Reactievoorwaarden
1.1 Catalysts: Methyllithium
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
Referentie
Addition of heteroatom nucleophiles to ketene dimers
Ibrahim, Ahmad A.; et al, ARKIVOC (Gainesville, 2021, (8), 130-144

Productiemethode 15

Reactievoorwaarden
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 16

Reactievoorwaarden
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C
1.2 1 h, -78 °C; 1 h, reflux; -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h
Referentie
The synthesis and reactions of alkynylboranes and "ate" complexes
Sinclair, James Angus, 1976, , ,

Productiemethode 18

Reactievoorwaarden
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 19

Reactievoorwaarden
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Productiemethode 20

Reactievoorwaarden
1.1 -
2.1 Reagents: Sodium cyanoborohydride
3.1 -
4.1 -
Referentie
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Lithium methoxide Raw materials

Lithium methoxide Preparation Products

Lithium methoxide Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:865-34-9)LITHIUM METHOXIDE
sfd5413
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:865-34-9)Lithium methoxide
A1207277
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:500ml/500g/100g/200g
Prijs ($):239.0/335.0/196.0/305.0